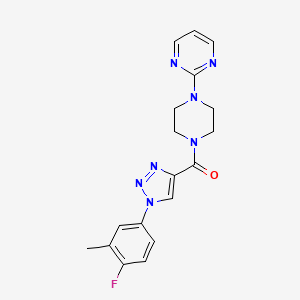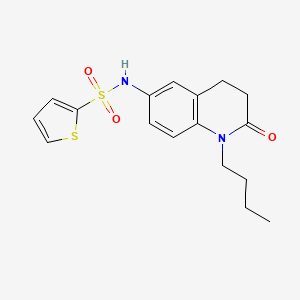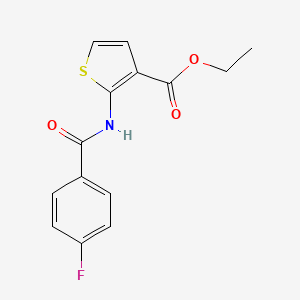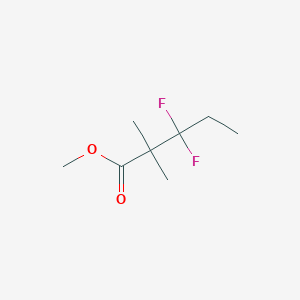
(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18FN7O and its molecular weight is 367.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Properties
A series of novel triazole analogues, including (1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone derivatives, have been synthesized and evaluated for their antibacterial activity. These compounds have shown significant inhibition against various human pathogenic bacteria such as Escherichia coli, Klebseilla pneumoniae, Shigella dysentriae, and Shigella flexnei. The presence of moieties like 4-methylphenyl, 4-methoxyphenyl, and 4-fluorophenyl on the piperazine ring enhances their antibacterial potency, marking them as potential molecules for further drug development (Nagaraj, Srinivas, & Rao, 2018).
Catalyst and Solvent-Free Synthesis
The regioselective synthesis of similar compounds, utilizing a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, has been explored. This efficient approach has been applied to the synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, showcasing the versatility and environmental friendliness of the synthesis methods for these compounds. Theoretical and crystallographic studies complement these findings, adding depth to the understanding of their chemical properties (Moreno-Fuquen et al., 2019).
Fluorescent Logic Gates
Some derivatives have been utilized in the creation of fluorescent logic gates. These compounds, by altering their solvent polarity, can reconfigure between different logic functions, making them useful tools for probing cellular microenvironments and protein interfaces. This application underscores the potential of these compounds in biological and chemical sensing technologies (Gauci & Magri, 2022).
Analytical Chemistry
In the realm of analytical chemistry, similar compounds have been used in the separation of flunarizine hydrochloride and its degradation products through reversed-phase liquid chromatography. This demonstrates their utility in developing sensitive analytical methods for pharmaceutical compounds, ensuring quality control and stability testing (El-Sherbiny et al., 2005).
作用機序
Target of Action
The primary targets of 2-{4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine are likely to be protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they control .
Biochemical Pathways
The inhibition of protein kinases affects multiple biochemical pathways. These pathways are involved in various cellular processes such as cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to changes in cell behavior and function .
Pharmacokinetics
Compounds with similar structures, such as piperazine derivatives, have been shown to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability .
Result of Action
The molecular and cellular effects of 2-{4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine’s action are likely to be related to its inhibition of protein kinases. By inhibiting these enzymes, the compound can disrupt cellular processes controlled by these kinases, potentially leading to changes in cell behavior and function .
特性
IUPAC Name |
[1-(4-fluoro-3-methylphenyl)triazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O/c1-13-11-14(3-4-15(13)19)26-12-16(22-23-26)17(27)24-7-9-25(10-8-24)18-20-5-2-6-21-18/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPMDGQFVYLKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2970119.png)
![2-Amino-6-ethyl-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2970121.png)
![N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2970122.png)



![1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2970131.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2970135.png)

![N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970138.png)
![N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B2970139.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-chloro-4-fluorobenzoate](/img/structure/B2970142.png)